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Compound of Interest

Compound Name: Tak-418

Cat. No.: B3324257

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacokinetic (PK) profile
of TAK-418, a novel, orally active, and brain-penetrant inhibitor of Lysine-Specific Demethylase
1 (LSD1). The performance of TAK-418 is compared with other selected LSD1 inhibitors that
have entered clinical development. This document is intended to serve as a valuable resource
for researchers and drug development professionals by presenting key experimental data in a
clear and comparative format.

Executive Summary

TAK-418 has demonstrated a favorable pharmacokinetic profile in early clinical studies,
characterized by rapid absorption, a nearly linear dose-exposure relationship, and a short
terminal half-life, suggesting a low potential for accumulation with daily dosing.[1][2][3] Notably,
it effectively crosses the blood-brain barrier, a critical feature for a drug targeting central
nervous system (CNS) disorders.[1][2][3] When compared to other LSD1 inhibitors, TAK-418's
profile suggests a predictable and manageable clinical pharmacology. This guide will delve into
the specifics of its absorption, distribution, metabolism, and excretion (ADME) properties,
juxtaposed with those of other key LSD1 inhibitors.

Comparative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for
TAK-418 and a selection of other LSD1 inhibitors. Data has been compiled from publicly
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available clinical trial information and publications. It is important to note that direct cross-trial

comparisons should be made with caution due to potential differences in study populations,

analytical methods, and dosing regimens.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Volunteers

Compoun Cmax AUC Bioavaila
Dose Tmax (hr) T% (hr) .
d (ng/mL) (ng-h/mL) bility (%)
Dose- Dose- Not
0
TAK-418 5-160 mg proportiona  Rapid proportiona ~3.1-5.4
] ] Reported
| increase [ increase
~197 (()-
enantiomer
Tranylcypr
] 20 mg 50-200 1-2 ), ~26 ((+)- ~2.5 ~50
omine _
enantiomer
)
ladademst 5-220 Dose- Dose-
] Not Not Excellent
at (ORY- pg/mz (in dependent dependent o
) ] Reported ) Reported (preclinical)
1001) patients) increase increase
0.25-3 mg Dose- Dose-
GSK28795 _ , _ ~18 (at 2 Not
(in proportiona  ~2 proportiona
52 ) ] ] mg) Reported
patients) | increase I increase
Bomedems
Data Not Data Not Data Not Data Not Not
tat (IMG- 50 mg ) ) ] ]
Available Available Available Available Reported
7289)
2 mg
INCB0598 (starting Data Not Data Not Data Not Data Not Not
72 dose in Available Available Available Available Reported
patients)

Data for ladademstat and GSK2879552 are from studies in patient populations, which may

influence pharmacokinetic parameters. Data for Bomedemstat and INCB059872 in healthy

volunteers is not yet publicly available.
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Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters in Healthy Volunteers

Dose Cmax,ss Tmax,ss AUCT,ss Accumulati
Compound ] .
Regimen (ng/mL) (hr) (ng-h/mL) on Ratio
20-160 mg Dose- Dose- ]
] ) No obvious
TAK-418 QD for 10 proportional Not Reported  proportional )
] ] accumulation
days increase increase
] Disproportion Disproportion
Tranylcyprom 40 mg/day (in ] ]
) ] ately high vs Not Reported  ately high vs Apparent
ine patients) ] ]
single dose single dose
140
ladademstat ] Data Not Data Not Data Not
pg/m2/day (in ) ) ) Not Reported
(ORY-1001) ] Available Available Available
patients)
0.25-3 mg
Dose- Dose-
QD for 15 . )
GSK2879552 g q proportional Not Reported  proportional Apparent
ays (in
Y increase increase
patients)

Data for Tranylcypromine, ladademstat, and GSK2879552 are from studies in patient
populations.

Experimental Protocols

The pharmacokinetic profile of TAK-418 was primarily characterized in two Phase 1,
randomized, double-blind, placebo-controlled studies in healthy volunteers (NCT03228433 and
NCTO03501069).[1][2][4][5][6][7]

Key Methodologies:

o Study Design: The studies employed both single ascending dose (SAD) and multiple
ascending dose (MAD) designs.

o SAD Studies: Healthy volunteers received a single oral dose of TAK-418 (ranging from 5
mg to 160 mg) or placebo.[1][2][4] Serial blood samples were collected over a specified
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period to determine the single-dose pharmacokinetic profile.[4] A food-effect cohort was
included to assess the impact of a high-fat meal on drug absorption.[1][2]

o MAD Studies: Healthy female volunteers received once-daily oral doses of TAK-418
(ranging from 20 mg to 160 mg) or placebo for 10 days to evaluate the steady-state
pharmacokinetics and potential for drug accumulation.[1][2][6][7]

o Sample Analysis: Plasma concentrations of TAK-418 were quantified using a validated liquid
chromatography with tandem mass spectrometry (LC-MS/MS) method.[8]

o Pharmacokinetic Analysis: Standard non-compartmental analysis was used to determine key
pharmacokinetic parameters, including Cmax, Tmax, AUC, and terminal half-life (t%2).

Visualizations
LSD1 Signaling Pathway and Mechanism of Action

Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic modifier that primarily removes
methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to
transcriptional repression. It can also demethylate H3K9me1/2, resulting in transcriptional
activation. TAK-418 and other LSD1 inhibitors act by binding to and inactivating the LSD1
enzyme, thereby modulating gene expression. Dysregulation of LSD1 has been implicated in
various diseases, including cancers and neurological disorders.
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Mechanism of TAK-418 Action on LSD1-mediated Gene Repression.
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Experimental Workflow for a Typical Pharmacokinetic
Study

The following diagram illustrates the standard workflow for a clinical pharmacokinetic study,

from volunteer screening to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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